Cas no 1782-79-2 (Dodec-4-en-2-one)

Dodec-4-en-2-one structure

商品名:Dodec-4-en-2-one

Dodec-4-en-2-one 化学的及び物理的性質

名前と識別子

-

- Dodec-4-en-2-one

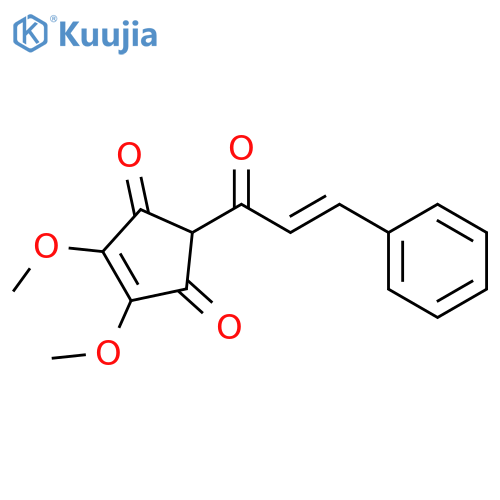

- 4-Cyclopentene-1,3-dione,4,5-dimethoxy-2- [(2E)-1-oxo-3-phenyl-2-propenyl]-

- LINDERONE

- [ "" ]

- 4-Cyclopentene-1,3-dione, 4,5-dimethoxy-2-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-

- odec-4-en-2-one

- SCHEMBL6845888

- DTXSID901336388

- AKOS040760522

- SCHEMBL6864868

- CS-0024051

- 4,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopent-4-ene-1,3-dione

- HY-N3379

-

- インチ: 1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+

- InChIKey: FKHHPTUDGBEHEL-CMDGGOBGSA-N

- ほほえんだ: C1(=O)C(OC)=C(OC)C(=O)C1C(=O)/C=C/C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 286.08400

- どういたいしつりょう: 286.08412354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 483

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 色と性状: Orange powder

- 密度みつど: 0.8±0.1 g/cm3

- ゆうかいてん: 92-93 °C

- ふってん: 254.5±9.0 °C at 760 mmHg

- フラッシュポイント: 89.8±5.6 °C

- ようかいど: クロロホルム/ジクロロメタン/酢酸エチル/ジメチルスルホキシド/アセトン等に可溶

- PSA: 72.83000

- LogP: 2.16810

- 酸性度係数(pKa): 2.22±0.60(Predicted)

- じょうきあつ: 0.0±0.5 mmHg at 25°C

Dodec-4-en-2-one セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Dodec-4-en-2-one 税関データ

- 税関コード:2914190090

- 税関データ:

中国税関コード:

2914190090概要:

2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Dodec-4-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCW-028-20mg |

Linderone |

1782-79-2 | >98%, Standard References Grade | 20mg |

$280.0 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L51550-5mg |

Linderone |

1782-79-2 | 5mg |

¥3200.0 | 2022-04-27 | ||

| DC Chemicals | DCW-028-20 mg |

Linderone |

1782-79-2 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| TargetMol Chemicals | TN1872-5 mg |

Linderone |

1782-79-2 | 98% | 5mg |

¥ 2,140 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1872-1 mg |

Linderone |

1782-79-2 | 1mg |

¥3233.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN1872-5mg |

Linderone |

1782-79-2 | 5mg |

¥ 6300 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1872-1 mL * 10 mM (in DMSO) |

Linderone |

1782-79-2 | 1 mL * 10 mM (in DMSO) |

¥ 2240 | 2023-09-07 | ||

| A2B Chem LLC | AB00671-5mg |

Linderone |

1782-79-2 | 5mg |

$385.00 | 2024-04-20 | ||

| TargetMol Chemicals | TN1872-1 ml * 10 mm |

Linderone |

1782-79-2 | 1 ml * 10 mm |

¥ 9980 | 2024-07-20 | ||

| TargetMol Chemicals | TN1872-1mg |

Linderone |

1782-79-2 | 1mg |

¥ 2800 | 2024-07-20 |

Dodec-4-en-2-one 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

1782-79-2 (Dodec-4-en-2-one) 関連製品

- 24332-22-7(4-hepten-2-one)

- 14320-37-7(cyclopent-3-en-1-one)

- 3984-73-4(Tridec-5-en-3-one)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:1782-79-2)Linderone

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1782-79-2)Dodec-4-en-2-one

清らかである:99%

はかる:5mg

価格 ($):160.0